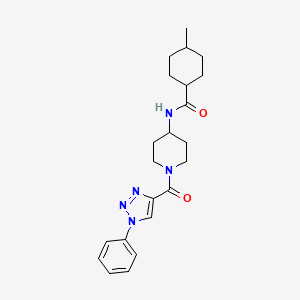
2-Chloro-6-(dimethylamino)isonicotinic acid
説明
2-Chloro-6-(dimethylamino)isonicotinic acid is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 . It is used for research purposes and is not intended for human use .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-(dimethylamino)isonicotinic acid consists of a pyridine ring with a carboxylic acid group (COOH) and a dimethylamino group (N(CH3)2) attached to it . The chlorine atom is attached to the second carbon atom of the ring, while the dimethylamino group is attached to the sixth carbon atom .科学的研究の応用
Plant Disease Resistance
One of the most significant applications of 2-Chloro-6-(dimethylamino)isonicotinic acid is in the field of agriculture, where it’s used to protect plants against diseases . This compound can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear .
Systemic Acquired Resistance (SAR) Inducer
2-Chloro-6-(dimethylamino)isonicotinic acid is a synthetic elicitor that can induce Systemic Acquired Resistance (SAR) in plants . SAR is a natural plant defense mechanism that has been developed by plants through the evolutionary process .
Protection Against Rust Disease in Beans
Field trials have demonstrated that applying 2-Chloro-6-(dimethylamino)isonicotinic acid to bean seedlings when they were 16 to 20 days old protected plants against rust disease caused by subsequent inoculation with Uromyces appendiculatus .
Resistance Induction in Cucumber
2-Chloro-6-(dimethylamino)isonicotinic acid and its ester derivative induce local and systemic resistance in cucumber against C. lagenarium as well as other pathogens .
Ester Derivatives as Potential Inducers
Ester derivatives of 2-Chloro-6-(dimethylamino)isonicotinic acid have shown potential as inducers of plants’ natural immune system . In fact, amide derivatives of isonicotinic acid and 2,6-dichloroisonicotinic acid were found to be more biologically active than acids and their plant resistance induction properties were up to 92% .
Use in Synthetic Chemistry
2-Chloro-6-(dimethylamino)isonicotinic acid is also used in synthetic chemistry as a building block for the synthesis of various organic compounds .
作用機序
Target of Action
Isonicotinic acid derivatives have been known to interact with various biological targets .
Mode of Action
It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .
Biochemical Pathways
Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .
Result of Action
It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .
特性
IUPAC Name |
2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGKYBLWJTYHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(dimethylamino)isonicotinic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2500440.png)

![methyl 5-(((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500442.png)
![(3E)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2500444.png)




![[3-(2-Chloroquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone](/img/structure/B2500454.png)


![7-phenyl-N-(4-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2500461.png)
